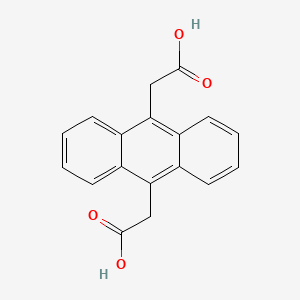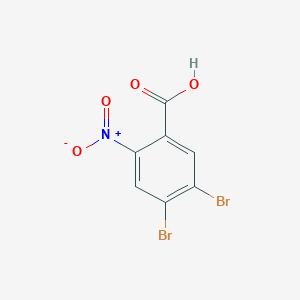
(10-Carboxymethyl-anthracen-9-YL)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10-Carboxymethyl-anthracen-9-YL)-acetic acid is an organic compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a carboxymethyl group attached to the anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-Carboxymethyl-anthracen-9-YL)-acetic acid typically involves the reaction of anthracene with appropriate reagents to introduce the carboxymethyl group. One common method involves the use of a Friedel-Crafts acylation reaction, where anthracene is reacted with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions, typically at elevated temperatures, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(10-Carboxymethyl-anthracen-9-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
(10-Carboxymethyl-anthracen-9-YL)-acetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to molecular recognition and binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用機序
The mechanism of action of (10-Carboxymethyl-anthracen-9-YL)-acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
9,10-Anthracenedicarboxylic acid: A related compound with two carboxyl groups attached to the anthracene core.
10-Acetoxymethyl-anthracen-9-YL methyl ester: A derivative with an acetoxymethyl group instead of a carboxymethyl group.
5-Acetyl-9,10-dimethoxy-anthracen-1-YL ester: Another anthracene derivative with different functional groups.
Uniqueness
(10-Carboxymethyl-anthracen-9-YL)-acetic acid is unique due to its specific functionalization, which imparts distinct chemical and physical properties. Its carboxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
25178-60-3 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
2-[10-(carboxymethyl)anthracen-9-yl]acetic acid |
InChI |
InChI=1S/C18H14O4/c19-17(20)9-15-11-5-1-2-6-12(11)16(10-18(21)22)14-8-4-3-7-13(14)15/h1-8H,9-10H2,(H,19,20)(H,21,22) |
InChIキー |
BBDHEBFBEPYAMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11967361.png)


![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967382.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)
![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)



![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)

